2-cyclopropyl-1-{1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole
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Overview
Description
2-cyclopropyl-1-{1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by its unique structure, which includes a cyclopropyl group, a trifluoromethyl-substituted pyridine ring, and an azetidine ring fused to a benzodiazole core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-1-{1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via a cyclization reaction involving a suitable azetidine precursor and the benzodiazole core.
Attachment of the Pyridine Ring: The pyridine ring, substituted with a trifluoromethyl group, can be attached through a nucleophilic substitution reaction.
Cyclopropyl Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-1-{1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-cyclopropyl-1-{1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1-{1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-cyclopropyl-1-{1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-imidazole
- **2-cyclopropyl-1-{1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-pyrazole
Uniqueness
The uniqueness of 2-cyclopropyl-1-{1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H17F3N4 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-cyclopropyl-1-[1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole |
InChI |
InChI=1S/C19H17F3N4/c20-19(21,22)13-7-8-17(23-9-13)25-10-14(11-25)26-16-4-2-1-3-15(16)24-18(26)12-5-6-12/h1-4,7-9,12,14H,5-6,10-11H2 |
InChI Key |
QEAVTXFGFVMAHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C5=NC=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
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